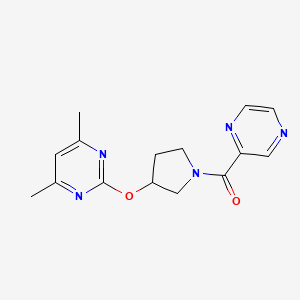

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-10-7-11(2)19-15(18-10)22-12-3-6-20(9-12)14(21)13-8-16-4-5-17-13/h4-5,7-8,12H,3,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVNAMDDSFXSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NC=CN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones. The pyrimidine ring is often synthesized via condensation reactions involving amidines and β-dicarbonyl compounds. The pyrazine ring can be prepared through cyclization reactions involving diamines and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its role as a potential pharmacophore in drug design. Its unique structural features allow it to interact with various biological targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor or activator of specific proteins involved in metabolic pathways, thereby influencing cellular processes such as signal transduction and gene expression.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have shown effectiveness against various pathogens, including Entamoeba histolytica, with IC50 values lower than conventional drugs like metronidazole. This positions the compound as a candidate for further investigation in the development of new antimicrobial agents.

Organic Synthesis

Synthetic Intermediate

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone serves as an intermediate in the synthesis of more complex molecules. Its unique structure facilitates the development of novel synthetic methodologies. The synthesis typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings through nucleophilic substitution reactions.

Chemical Reactions

The compound can be utilized in various chemical reactions to yield other valuable derivatives. For instance, it can undergo aldol condensation or similar reactions to introduce additional functional groups or modify its properties for specific applications.

Materials Science

Development of Novel Materials

Due to its unique chemical structure, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is being explored for its potential in materials science. It may contribute to the development of materials with specific electronic or optical properties. The unique combination of functional groups allows for tailored interactions with other materials.

Case Study 1: Antiviral Activity

A study on pyrimidine biosynthesis inhibitors highlighted that compounds similar to (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone exhibited broad-spectrum antiviral activity. These compounds were found to enhance interferon production in response to viral infections, suggesting their potential use in antiviral therapies .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme modulation, researchers demonstrated that derivatives of the compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular metabolism and signaling pathways, indicating its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the pyrimidine and pyrazine rings can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyrrolidine core offers a balance of rigidity and flexibility, contrasting with piperidine-based patent compounds (e.g., imidazo-pyrrolo-pyrazine derivatives), which may exhibit distinct conformational preferences for receptor binding .

The pyrazin-2-yl methanone moiety is shared with Compound 12, suggesting conserved hydrogen-bonding interactions critical for orexin receptor binding .

Biological Implications :

- Compound 12’s 3-(m-tolyl)pyrazine group likely enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s pyrimidinyloxy substituent may improve aqueous solubility .

- Patent compounds with imidazo-pyrrolo-pyrazine cores imply applications in oncology or neurology, though their larger ring systems could pose synthetic challenges .

Physicochemical and Pharmacokinetic Trends

- Molecular Weight : The target compound (MW ≈ 340 g/mol) falls within the "drug-like" range, similar to Compound 12 (MW 417.5 g/mol) .

- Hydrogen-Bond Acceptors : The target compound has 7 H-bond acceptors (pyrazine + pyrimidine), exceeding pyridine derivatives (4–5), which may improve target engagement but reduce oral bioavailability .

Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic molecule with a complex structure that suggests potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 298.34 g/mol. The compound features a pyrrolidine ring, a dimethylpyrimidine moiety, and a pyrazine component, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂ |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 2034434-37-0 |

Research indicates that this compound may act on various biological targets, particularly through enzyme inhibition and receptor modulation. The presence of the dimethylpyrimidine and pyrrolidine structures enables it to interact effectively with enzymes involved in metabolic pathways.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor , particularly in relation to phosphodiesterase (PDE) pathways. PDE inhibitors are known for their roles in regulating cyclic nucleotide levels, which are crucial in various physiological processes including inflammation and smooth muscle relaxation .

Antimicrobial and Cytotoxic Properties

Preliminary studies suggest that (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone exhibits significant antimicrobial and cytotoxic activities. For example, it has shown effectiveness against certain bacterial strains and tumor cell lines in vitro.

Case Studies

- Anticancer Activity : A study conducted on various pyrazin derivatives indicated that compounds similar to this one demonstrated significant cytotoxic effects against leukemia cell lines (L1210 and P388) with IC50 values in the micromolar range .

- Anti-inflammatory Effects : In vivo models have shown that related compounds can reduce inflammation markers in animal models of asthma. The mechanism appears to involve the inhibition of PDE4, leading to decreased inflammatory cell activation .

Predictive Models and Computational Studies

Computational tools such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound based on its structural characteristics. Predictions indicate potential activity against several targets involved in metabolic processes and neurological functions.

Q & A

Basic: What are the typical synthetic routes and critical optimization parameters for synthesizing (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone?

Answer:

The synthesis involves multi-step reactions, typically starting with the coupling of 4,6-dimethylpyrimidine-2-ol to a pyrrolidine derivative via nucleophilic substitution. Key steps include:

- Step 1: Activation of the pyrimidine hydroxyl group using agents like POCl₃ or Mitsunobu conditions (e.g., DIAD, PPh₃) .

- Step 2: Reaction with pyrrolidine under controlled temperature (60–80°C) in anhydrous solvents (e.g., THF, DMF) to form the pyrrolidinyloxy intermediate .

- Step 3: Final coupling with pyrazine-2-carbonyl chloride using a base (e.g., Et₃N) in dichloromethane at room temperature .

Optimization Parameters:

- Solvent polarity (to control reaction rate and byproducts).

- Temperature (exothermic reactions require gradual heating).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Advanced: How can regioselectivity challenges be addressed during functionalization of the pyrimidine and pyrazine rings?

Answer:

Regioselective modification is hindered by electron-deficient nitrogen atoms in the pyrimidine and pyrazine rings, which deactivate electrophilic substitution. Strategies include:

- Directed ortho-metalation: Use of directing groups (e.g., methyl substituents on pyrimidine) to guide lithiation for C–H functionalization .

- Cross-coupling reactions: Suzuki-Miyaura coupling with pre-halogenated pyrimidine (e.g., 2-bromo-4,6-dimethylpyrimidine) under Pd catalysis .

- Protection/deprotection: Temporary masking of reactive sites (e.g., silyl ether protection of hydroxyl groups) .

Example Reaction Table:

| Reaction Type | Reagents/Conditions | Target Site | Yield (%) | Reference |

|---|---|---|---|---|

| Halogenation | NBS, AIBN, CCl₄, 80°C | Pyrimidine C-5 | 45–60 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Pyrazine C-5 | 70–85 |

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assigns protons/carbons to the pyrrolidine, pyrimidine, and pyrazine moieties. Key signals include pyrimidine methyl groups (δ 2.3–2.5 ppm) and pyrazine aromatic protons (δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ = C₁₆H₁₈N₄O₂ requires 298.1424) .

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1680 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) stretches .

Advanced: How can stereochemical and dynamic effects in the pyrrolidine ring be resolved experimentally?

Answer:

The pyrrolidine ring exhibits conformational flexibility, complicating stereochemical analysis. Methods include:

- X-ray Crystallography: Determines absolute configuration and ring puckering (e.g., envelope vs. twist conformers) .

- Variable-Temperature NMR: Observes coalescence of diastereotopic protons (e.g., pyrrolidine H-3 and H-4) to estimate energy barriers for ring inversion .

- Chiral HPLC: Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme Inhibition Assays: Target kinases or proteases using fluorescence-based substrates (e.g., ATP-coupled luciferase for kinase activity) .

- Cell Viability Assays: Screen cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .

- Binding Studies: Surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs) .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Answer:

Discrepancies often arise from:

- Poor Solubility: Use pharmacokinetic modifiers (e.g., cyclodextrins) or prodrug strategies to enhance bioavailability .

- Metabolic Instability: Identify metabolic hotspots via liver microsome assays (e.g., CYP450-mediated oxidation of pyrazine) and stabilize with fluorine substitution .

- Off-Target Effects: Validate specificity using CRISPR knockout models or orthogonal assays (e.g., thermal shift assays for target engagement) .

Mitigation Table:

| Issue | Experimental Approach | Reference |

|---|---|---|

| Low solubility | Co-solvent systems (DMSO/PEG 400) | |

| Metabolic degradation | Deuteration at labile C–H bonds |

Basic: What computational methods aid in predicting the compound’s reactivity and stability?

Answer:

- Density Functional Theory (DFT): Models reaction pathways (e.g., transition states for nucleophilic substitutions) .

- Molecular Dynamics (MD): Simulates conformational changes in solution (e.g., pyrrolidine ring flexibility) .

- QSPR Models: Predicts logP, pKa, and solubility using fragment-based descriptors .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?

Answer:

- Lipophilicity Adjustment: Target logP 2–3 via substituent modification (e.g., replacing pyrazine with less polar heterocycles) .

- Blood-Brain Barrier (BBB) Permeability: Introduce hydrogen bond donors/acceptors < 8 total and molecular weight < 450 Da .

- P-Glycoprotein Evasion: Reduce substrate recognition by minimizing planar aromatic surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.